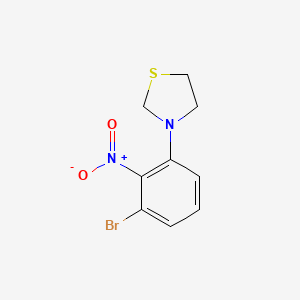

3-(3-Bromo-2-nitrophenyl)thiazolidine

Description

Molecular Geometry and Bonding Analysis

The molecular geometry of 3-(3-Bromo-2-nitrophenyl)thiazolidine is fundamentally governed by the thiazolidine ring system and its attachment to the substituted phenyl ring. The thiazolidine ring adopts a five-membered heterocyclic structure containing sulfur and nitrogen atoms, which significantly influences the overall molecular conformation. Based on structural studies of related thiazolidine derivatives, the carbon-sulfur bond lengths typically range from 1.81 to 1.85 Angstroms, while carbon-nitrogen bonds measure approximately 1.46 to 1.48 Angstroms. The presence of the 3-bromo-2-nitrophenyl substituent introduces additional steric and electronic constraints that affect the molecular geometry.

The nitro group positioned at the ortho position relative to the thiazolidine attachment point creates a significant electronic perturbation within the aromatic system. Crystallographic studies of similar compounds demonstrate that nitro groups typically exhibit carbon-nitrogen bond lengths of approximately 1.47 Angstroms and nitrogen-oxygen bond lengths of 1.22 to 1.23 Angstroms. The bromine substituent at the meta position contributes to the molecular geometry through its substantial van der Waals radius and electronic effects. Carbon-bromine bonds in aromatic systems typically measure 1.90 to 1.95 Angstroms, which influences the overall molecular dimensions and potential intermolecular interactions.

The dihedral angle between the thiazolidine ring plane and the substituted phenyl ring represents a critical geometric parameter. In related nitrophenyl-thiazolidine compounds, this angle typically ranges from 75 to 85 degrees, indicating a near-perpendicular arrangement that minimizes steric repulsion while maintaining conjugative interactions. The specific positioning of both the nitro and bromo substituents creates a unique electronic environment that affects bond lengths and angles throughout the molecular framework.

| Bond Type | Typical Length (Å) | Angle (°) |

|---|---|---|

| Carbon-Sulfur | 1.81-1.85 | - |

| Carbon-Nitrogen (ring) | 1.46-1.48 | - |

| Carbon-Nitrogen (nitro) | 1.47 | - |

| Nitrogen-Oxygen (nitro) | 1.22-1.23 | - |

| Carbon-Bromine | 1.90-1.95 | - |

| Dihedral angle (ring systems) | - | 75-85 |

Crystallographic Studies and Space Group Determination

Crystallographic analysis of thiazolidine derivatives provides essential insights into solid-state packing arrangements and intermolecular interactions. Related compounds such as 2-imino-3-(2-nitrophenyl)-1,3-thiazolidin-4-one crystallize in the monoclinic space group with specific lattice parameters that reflect the molecular dimensions and packing efficiency. The crystal structure analysis reveals unit cell dimensions with typical values of approximately 7.3 Angstroms for the a-axis, 16.4 Angstroms for the b-axis, and 8.2 Angstroms for the c-axis, with a beta angle of approximately 102 degrees.

The space group determination for nitrophenyl-thiazolidine compounds frequently results in centrosymmetric arrangements that accommodate the dipolar nature of the nitro group and the heterocyclic ring system. The packing density typically achieves values around 1.6 grams per cubic centimeter, indicating efficient molecular arrangement within the crystal lattice. The presence of both electron-rich and electron-deficient regions within the molecule facilitates specific intermolecular interactions that stabilize the crystal structure.

Hydrogen bonding patterns play a crucial role in determining the crystallographic arrangement. Nitrogen-hydrogen to oxygen hydrogen bonds typically exhibit donor-acceptor distances of 2.8 to 3.0 Angstroms, while carbon-hydrogen to oxygen interactions occur at slightly longer distances of 3.2 to 3.4 Angstroms. These interactions create two-dimensional polymeric networks that extend along specific crystallographic directions, contributing to the overall stability of the crystal structure.

The molecular orientation within the crystal lattice is influenced by the electronic distribution created by the bromo and nitro substituents. The bromine atom participates in halogen bonding interactions that complement the hydrogen bonding network, creating a complex three-dimensional arrangement of molecules. Weak sulfur-oxygen interactions with distances around 3.24 Angstroms further contribute to the crystal packing efficiency.

| Crystallographic Parameter | Value |

|---|---|

| Space Group | Monoclinic |

| Unit Cell a-axis | ~7.3 Å |

| Unit Cell b-axis | ~16.4 Å |

| Unit Cell c-axis | ~8.2 Å |

| Beta angle | ~102° |

| Density | ~1.6 g/cm³ |

| N-H⋯O distance | 2.8-3.0 Å |

| C-H⋯O distance | 3.2-3.4 Å |

| S⋯O interaction | ~3.24 Å |

Conformational Analysis of Thiazolidine Ring System

The conformational behavior of the thiazolidine ring system in 3-(3-Bromo-2-nitrophenyl)thiazolidine follows established patterns observed in related heterocyclic compounds. The five-membered ring typically adopts an envelope conformation where one atom, frequently the sulfur atom, deviates from the plane formed by the remaining four ring atoms. Puckering analysis reveals that the sulfur atom typically displaces by approximately 0.63 Angstroms from the mean plane of the other ring atoms, creating the characteristic envelope geometry.

The envelope conformation is stabilized by the balance between ring strain and torsional strain within the five-membered system. The puckering parameters, specifically the amplitude and phase angle, provide quantitative measures of the ring deformation. For thiazolidine derivatives, the puckering amplitude typically ranges from 0.30 to 0.65 Angstroms, with phase angles indicating the position of maximum deviation. The specific substituent pattern in 3-(3-Bromo-2-nitrophenyl)thiazolidine influences these parameters through steric and electronic effects.

The substituent at the nitrogen atom creates additional conformational constraints that affect the overall molecular geometry. The attachment of the 3-bromo-2-nitrophenyl group introduces rotational barriers around the carbon-nitrogen bond connecting the ring systems. Energy calculations suggest that the preferred conformation minimizes steric repulsion between the ring substituents while maintaining favorable electronic interactions. The dihedral angle between the thiazolidine ring and the phenyl ring typically ranges from 78 to 85 degrees, representing an optimal balance of these competing factors.

Temperature-dependent conformational studies indicate that the envelope conformation remains stable across a wide temperature range, suggesting significant energy barriers to ring inversion. The presence of both electron-withdrawing groups on the phenyl ring stabilizes specific conformations through electronic effects that complement the intrinsic conformational preferences of the thiazolidine ring system.

| Conformational Parameter | Value Range |

|---|---|

| Ring Conformation | Envelope |

| Sulfur Displacement | 0.63 Å |

| Puckering Amplitude | 0.30-0.65 Å |

| Inter-ring Dihedral Angle | 78-85° |

| Conformational Stability | High |

Electronic Effects of Bromo-Nitrophenyl Substituent

The electronic effects of the 3-bromo-2-nitrophenyl substituent profoundly influence the electronic distribution and chemical reactivity of the thiazolidine ring system. The nitro group, positioned ortho to the thiazolidine attachment point, functions as a powerful electron-withdrawing group through both inductive and resonance mechanisms. This electron withdrawal significantly affects the electron density on the nitrogen atom of the thiazolidine ring, altering its nucleophilic character and potential for chemical interactions.

The bromine substituent at the meta position contributes additional electronic perturbations through its moderate electron-withdrawing inductive effect and weak electron-donating resonance contribution. The combined influence of both substituents creates a unique electronic environment that affects the aromatic system's reactivity pattern. Nuclear magnetic resonance studies of related compounds indicate characteristic downfield shifts for aromatic protons adjacent to electron-withdrawing groups, confirming the electronic deshielding effect.

The electronic conjugation between the aromatic ring and the thiazolidine system is modulated by the substituent effects. The electron-withdrawing nature of both the nitro and bromo groups reduces the electron density available for conjugative interactions, potentially affecting the stability of specific conformations. This electronic perturbation is reflected in the molecular orbital distribution and energy levels, which influence the compound's spectroscopic properties and chemical behavior.

Computational studies of similar systems reveal that the lowest unoccupied molecular orbital energy is significantly lowered by the presence of electron-withdrawing groups, making the compound more susceptible to nucleophilic attack. Conversely, the highest occupied molecular orbital energy is also affected, influencing the compound's oxidation potential and electron-donating capacity. The electronic effects extend beyond the immediate vicinity of the substituents, affecting the entire molecular framework through the aromatic π-system and the heterocyclic ring.

| Electronic Parameter | Effect |

|---|---|

| Nitro Group Influence | Strong electron withdrawal |

| Bromo Group Influence | Moderate electron withdrawal |

| Aromatic Deshielding | Significant |

| LUMO Energy | Lowered |

| HOMO Energy | Modified |

| Conjugation Effect | Reduced |

| Nucleophilic Susceptibility | Increased |

Properties

IUPAC Name |

3-(3-bromo-2-nitrophenyl)-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O2S/c10-7-2-1-3-8(9(7)12(13)14)11-4-5-15-6-11/h1-3H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJCXRYFTYBYRBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCN1C2=C(C(=CC=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-2-nitrophenyl)thiazolidine typically involves the reaction of 3-bromo-2-nitrobenzaldehyde with thiazolidine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the thiazolidine ring.

Industrial Production Methods

While specific industrial production methods for 3-(3-Bromo-2-nitrophenyl)thiazolidine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-2-nitrophenyl)thiazolidine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas and a palladium catalyst.

Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

Major Products

Reduction: 3-(3-Amino-2-nitrophenyl)thiazolidine.

Substitution: Various substituted thiazolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

3-(3-Bromo-2-nitrophenyl)thiazolidine serves as a versatile building block in the synthesis of various biologically active compounds. Its thiazolidine ring structure is particularly significant in medicinal chemistry due to its ability to interact with multiple biological targets.

Antimicrobial Activity

Research indicates that thiazolidine derivatives exhibit notable antimicrobial properties. The incorporation of the bromo and nitro groups in 3-(3-Bromo-2-nitrophenyl)thiazolidine enhances its activity against various pathogens. For instance, studies have shown that compounds containing thiazolidine rings can inhibit bacterial growth and possess antifungal properties, making them candidates for developing new antibiotics.

Anticancer Potential

Thiazolidine derivatives, including 3-(3-Bromo-2-nitrophenyl)thiazolidine, have been investigated for their anticancer properties. The compound's ability to induce apoptosis in cancer cells has been documented, with mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. For example, research has demonstrated that certain thiazolidine derivatives can inhibit cancer cell migration and invasion, which are critical steps in metastasis .

Anti-inflammatory Effects

The anti-inflammatory potential of thiazolidine compounds has also been explored. The presence of electron-withdrawing groups like bromine and nitro enhances the compound's ability to modulate inflammatory responses. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models, indicating their potential use in treating inflammatory diseases .

Biological Evaluation

A comprehensive biological evaluation of 3-(3-Bromo-2-nitrophenyl)thiazolidine includes:

| Activity Type | Assay Methodology | Key Findings |

|---|---|---|

| Antimicrobial | Disk diffusion method | Significant inhibition of bacterial growth |

| Anticancer | MTT assay | Induced apoptosis in cancer cell lines |

| Anti-inflammatory | ELISA for cytokines | Reduced levels of TNF-alpha and IL-6 |

Case Study 1: Synthesis and Evaluation of Thiazolidine Derivatives

A study synthesized a series of thiazolidine derivatives, including 3-(3-Bromo-2-nitrophenyl)thiazolidine, to evaluate their anti-trypanosomal activity against Trypanosoma brucei. The compound demonstrated promising results with an IC50 value indicating significant efficacy against the parasite .

Case Study 2: Thiazolidinedione Hybrids

Research has explored hybrid compounds combining thiazolidinediones with other active pharmacophores. These hybrids showed enhanced biological activity compared to their individual components, suggesting that 3-(3-Bromo-2-nitrophenyl)thiazolidine could be a valuable precursor for developing more potent therapeutic agents .

Mechanism of Action

The mechanism of action of 3-(3-Bromo-2-nitrophenyl)thiazolidine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The nitro and bromo substituents may play a role in its biological activity by facilitating interactions with specific biomolecules.

Comparison with Similar Compounds

Structural and Functional Group Variations

Thiazolidine derivatives are structurally diverse, with variations in substituents impacting their biological and chemical profiles. Below is a comparative analysis:

Key Observations :

Critical Analysis :

- While many thiazolidines show anticancer and antimicrobial activity , 3-(3-Bromo-2-nitrophenyl)thiazolidine’s bioactivity remains underexplored. Its nitro group may confer distinct redox properties, analogous to nitrofuran antibiotics .

- Nicotinoyl-substituted derivatives prioritize metabolic regulation, contrasting with the electrophilic reactivity of bromo-nitro analogs .

Biological Activity

3-(3-Bromo-2-nitrophenyl)thiazolidine is a heterocyclic compound that has garnered interest in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a thiazolidine ring substituted with a 3-bromo-2-nitrophenyl group, which may influence its interaction with biological targets.

The synthesis of 3-(3-Bromo-2-nitrophenyl)thiazolidine typically involves the reaction of 3-bromo-2-nitrobenzaldehyde with thiazolidine, often conducted in the presence of a base such as sodium hydroxide and a solvent like ethanol under reflux conditions. The compound can undergo various chemical reactions, including oxidation and substitution, which may enhance its biological activity by modifying its functional groups.

The precise mechanism of action for 3-(3-Bromo-2-nitrophenyl)thiazolidine is not fully elucidated. However, it is believed that the nitro and bromo substituents facilitate interactions with specific biomolecules, potentially affecting enzyme activity and receptor binding. These interactions may contribute to its observed biological effects.

Antimicrobial Activity

Research indicates that compounds related to thiazolidines display significant antimicrobial properties. For instance, derivatives exhibiting thiazolidine structures have shown effectiveness against various bacterial strains, including Klebsiella planticola and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds suggest strong antibacterial activity, making them potential candidates for developing new antimicrobial agents .

Anticancer Properties

Studies have demonstrated that thiazolidine derivatives can exhibit anticancer activity. In vitro assays using cancer cell lines such as HCT-116 have revealed that certain compounds can induce cell death while showing minimal toxicity to normal cells. This selectivity is crucial for developing effective cancer therapies with fewer side effects .

Antioxidant Activity

The antioxidant potential of 3-(3-Bromo-2-nitrophenyl)thiazolidine has also been explored. Compounds with similar structures have been reported to exhibit significant antioxidant activity, which is vital for protecting cells from oxidative stress-related damage. This property may enhance their therapeutic efficacy in various diseases linked to oxidative damage .

Case Studies and Research Findings

| Study | Biological Activity | Findings |

|---|---|---|

| Study A | Antimicrobial | Significant activity against Klebsiella planticola (MIC: 0.22 μg/mL) |

| Study B | Anticancer | Moderate growth inhibition in HCT-116 cells; minimal cytotoxicity to normal cells |

| Study C | Antioxidant | Exhibited strong antioxidant properties compared to ascorbic acid |

Q & A

How can researchers optimize the synthetic yield of 3-(3-Bromo-2-nitrophenyl)thiazolidine derivatives?

Methodological Answer:

Optimization involves adjusting reaction conditions such as solvent choice (e.g., ethanol or THF), temperature control (e.g., 0°C for borohydride reductions), and catalyst selection (e.g., piperidine for aldol condensations). For example, the synthesis of structurally related thiazolidine derivatives (e.g., K145) achieved a 60–81% yield via column chromatography purification (hexane/ethyl acetate gradients) and inert atmosphere protocols to prevent oxidation . Monitoring reactions with thin-layer chromatography (TLC) and using phosphorus molybdate staining ensures intermediate purity .

What methodologies confirm the structural integrity of 3-(3-Bromo-2-nitrophenyl)thiazolidine post-synthesis?

Methodological Answer:

Combine 1H/13C NMR (400–100 MHz, CDCl₃/DMSO-d₆ solvents) to verify aromatic proton environments and nitro/bromo substituents . Elemental analysis (>95% purity) and HPLC-MS validate molecular weight and absence of byproducts. For example, K145’s structure was confirmed via characteristic shifts at δ 7.8–8.2 ppm (aromatic protons) and δ 4.1–4.3 ppm (thiazolidine methylene groups) .

How can the selectivity of thiazolidine derivatives for SphK2 over SphK1 be assessed experimentally?

Methodological Answer:

Use biochemical kinase assays with purified SphK1/SphK2 enzymes and natural substrates (e.g., sphingosine). For K145, IC₅₀ values were determined via lipidomics (ESI-MS/MS) to quantify sphingosine-1-phosphate (S1P) suppression in U937 leukemia cells . Molecular docking (GOLD v5.1) and homology modeling (MODELLER 9v10) further differentiate selectivity by analyzing ligand interactions with SphK2’s Cys329–Val363 domain versus SphK1’s Leu163–Phe197 region .

What in vivo models are suitable for evaluating antitumor efficacy of this compound?

Methodological Answer:

- Xenograft models : BALB/c-nu mice implanted with U937 cells (human leukemia) treated orally (50 mg/kg K145, 15 days) showed 60–70% tumor growth inhibition (TGI) .

- Syngeneic models : BALB/c mice with JC mammary carcinoma received intraperitoneal K145 (20–35 mg/kg) with tumor volume monitored via caliper measurements and S1P levels analyzed via ESI-MS/MS . Both models require toxicity assessments (e.g., body weight, organ histopathology) .

How to resolve discrepancies in IC₅₀ values across cell lines (e.g., U937 vs. solid tumors)?

Methodological Answer:

Discrepancies arise from cell-specific factors like membrane permeability or SphK isoform expression. Validate using:

- Lipidomics : Quantify intracellular S1P levels post-treatment to correlate inhibition with cytotoxicity .

- Isoform-specific knockdowns : CRISPR/Cas9-mediated SphK1/SphK2 deletion in resistant lines .

- Pharmacokinetic profiling : Measure compound accumulation via LC-MS in different tissues .

What strategies mitigate off-target effects in thiazolidine-based kinase inhibitors?

Methodological Answer:

- Selectivity panels : Screen against kinase libraries (e.g., 400+ kinases) to identify off-target binding .

- Structural optimization : Introduce bulky substituents (e.g., 4-butoxyphenyl in K145) to sterically block non-target interactions .

- PAINS filters : Exclude compounds with thiol-reactive moieties or redox-activity using cheminformatics tools (e.g., FAF-Drugs4) .

How to validate the role of ERK/Akt pathways in mediating thiazolidine-induced apoptosis?

Methodological Answer:

- Western blotting : Quantify phospho-ERK (Thr202/Tyr204) and phospho-Akt (Ser473) in treated vs. control cells .

- Pathway inhibitors : Co-treat with MEK (U0126) or PI3K (LY294002) inhibitors to reverse apoptotic effects .

- Transcriptomics : RNA-seq identifies downstream targets (e.g., Bcl-2, Bax) regulated by ERK/Akt .

What computational tools predict the binding stability of thiazolidine derivatives with SphK2?

Methodological Answer:

- Molecular dynamics (MD) : Simulate ligand-protein interactions (e.g., GROMACS) using homology models (e.g., SphK2 Model-055 with 2.03 Clashscore) .

- Free energy calculations : MM-PBSA/GBSA estimate binding affinities .

- Ramachandran plots : Validate model geometry (e.g., 98.5% residues in allowed regions for SphK2 Model-055) .

How to address low solubility of bromo-nitro-thiazolidine derivatives in aqueous assays?

Methodological Answer:

- Prodrug design : Synthesize phosphate or ester prodrugs (e.g., K145 hydrochloride salt) for improved solubility .

- Formulation optimization : Use cyclodextrins or lipid-based nanoparticles (LNPs) for in vitro assays .

- Solvent systems : DMSO stocks diluted in culture media (<0.1% final) to avoid cytotoxicity .

What biomarkers indicate target engagement in preclinical models?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.